![molecular formula C7H8Cl3N3 B2959575 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride CAS No. 2227204-78-4](/img/structure/B2959575.png)
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride
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Overview
Description
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2227204-78-4 . It is a solid substance stored in a refrigerator . The compound has been studied for its topological features and electronic structure .
Molecular Structure Analysis
The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .Physical And Chemical Properties Analysis
The compound is a solid substance stored in a refrigerator . The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . A large HOMO–LUMO energy gap (3.59 eV) implies a high kinetic stability of the title compound .Scientific Research Applications
Pyrrole Derivatives in Synthetic Chemistry
Pyrrole derivatives are foundational in creating numerous biologically significant molecules, such as heme and chlorophyll, highlighting the intrinsic value of 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride in synthetic applications. These derivatives are typically synthesized through condensation reactions, demonstrating versatility in forming compounds like hydroxypyrroles, aldehydes, ketones, and polypyrroles, among others. Polypyrroles, in particular, exhibit electrical conductivity, suggesting applications in materials science (Anderson & Liu, 2000).
Complex Formation and Characterization
Research on Co(III) complexes incorporating pyrrolidine and other amines shows the structural diversity and potential of pyrrole derivatives in coordination chemistry. These complexes have been characterized through spectroscopy and X-ray diffraction, elucidating their molecular structure and potential applications in catalysis and materials science (Amirnasr et al., 2001).
Building Blocks for 7-Azaindole Derivatives
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride serves as a precursor for synthesizing 7-azaindole derivatives, showcasing its role in creating heterocyclic compounds with potential pharmaceutical applications. The versatility of these building blocks allows for the synthesis of various substituted derivatives, illustrating the compound's utility in drug discovery and development (Figueroa‐Pérez et al., 2006).
Novel Heterocycle-Based Molecule Synthesis
Research into novel heterocycle-based molecules, such as 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, derived from similar structural frameworks as 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride, underscores the compound's potential in creating new chemical entities. These studies involve comprehensive characterizations, including X-ray diffraction and spectroscopy, to understand their properties and applications further (Murthy et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.2ClH/c8-4-1-2-10-7-6(4)5(9)3-11-7;;/h1-3H,9H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJYMXBYFZYHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride |
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